molecular formula C16H14FNO4 B2751647 4-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2248372-09-8

4-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No.: B2751647
CAS No.: 2248372-09-8
M. Wt: 303.289
InChI Key: NBVPMPAUTRYPII-UHFFFAOYSA-N
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Description

The compound is a benzoic acid derivative with various functional groups attached to the benzene ring. These include a fluoro group, a methyl group, and a phenylmethoxycarbonylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the functional groups on the benzene ring. The presence of these groups would also impact the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the fluoro group might undergo substitution reactions, while the carboxylic acid group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a fluoro group could influence its polarity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many benzoic acid derivatives are irritants and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical potential, future research might focus on optimizing its synthesis, studying its mechanism of action, or conducting clinical trials .

Properties

IUPAC Name

4-fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-10-13(17)8-7-12(15(19)20)14(10)18-16(21)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVPMPAUTRYPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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